(7-fluoro-1H-indol-5-yl)boronic acid
Overview
Description
(7-fluoro-1H-indol-5-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
In Suzuki–Miyaura coupling reactions, 7-Fluoro-1H-indol-5-yl-5-boronic acid may interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The resulting organopalladium compound can then form a new carbon-carbon bond with another organic compound .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound could be involved in the synthesis of various biologically active compounds .
Pharmacokinetics
Like other boronic acids, it is likely to have good water solubility This property could potentially enhance its bioavailability
Result of Action
Given its potential role in suzuki–miyaura coupling reactions, it could contribute to the synthesis of various organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific compounds synthesized .
Action Environment
The action, efficacy, and stability of 7-Fluoro-1H-indol-5-yl-5-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Additionally, the stability of this compound could be influenced by factors such as light, heat, and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-1H-indol-5-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl or heteroarylboronic acids with electrophilic indolyl templates under mild reaction conditions . Another approach is the hydroboration of alkenes or alkynes, which adds a B-H bond over the unsaturated bond to form the corresponding alkyl or alkenylborane .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acid reagents. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-1H-indol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .
Major Products
Major products formed from these reactions include substituted indoles, boronic esters, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(7-fluoro-1H-indol-5-yl)boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (7-fluoro-1H-indol-5-yl)boronic acid include other indole boronic acids, such as:
- (5-bromo-1H-indol-3-yl)boronic acid
- (5-chloro-1H-indol-3-yl)boronic acid
- (5-methyl-1H-indol-3-yl)boronic acid .
Uniqueness
This compound is unique due to the presence of the fluorine atom at the 7-position of the indole ring. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to other indole boronic acids .
Properties
IUPAC Name |
(7-fluoro-1H-indol-5-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFAOZWEUQTLNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)F)NC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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